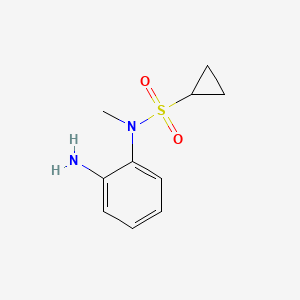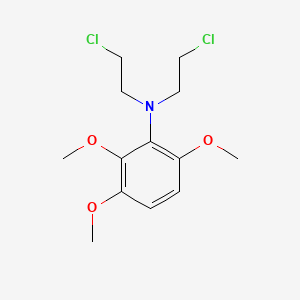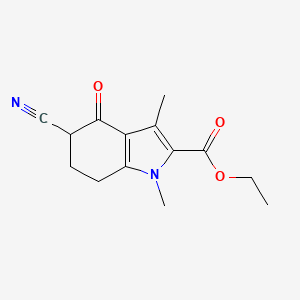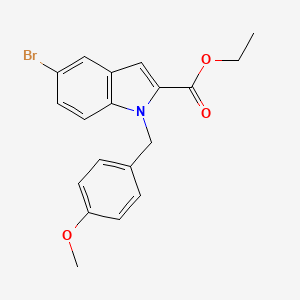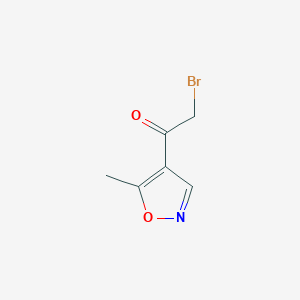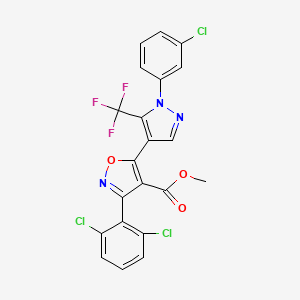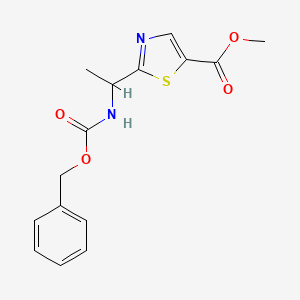![molecular formula C14H23N5S B13989826 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol CAS No. 19270-97-4](/img/structure/B13989826.png)
9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is a chemical compound with the molecular formula C13H20N4S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- typically involves the reaction of purine derivatives with appropriate alkylating agents. One common method involves the alkylation of 6-thiopurine with 4-(diethylamino)-1-methylbutyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: Another purine derivative with a thiol group, used as a chemotherapy agent.
Azathioprine: A prodrug of 6-mercaptopurine, used as an immunosuppressive agent.
Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.
Uniqueness
6H-purine-6-thione,9-[4-(diethylamino)-1-methylbutyl]-1,9-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylamino and methylbutyl groups may enhance its solubility, bioavailability, or interaction with specific molecular targets compared to other similar compounds.
Propiedades
Número CAS |
19270-97-4 |
|---|---|
Fórmula molecular |
C14H23N5S |
Peso molecular |
293.43 g/mol |
Nombre IUPAC |
9-[5-(diethylamino)pentan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C14H23N5S/c1-4-18(5-2)8-6-7-11(3)19-10-17-12-13(19)15-9-16-14(12)20/h9-11H,4-8H2,1-3H3,(H,15,16,20) |
Clave InChI |
QESZMNADTFAEIV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)N1C=NC2=C1NC=NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
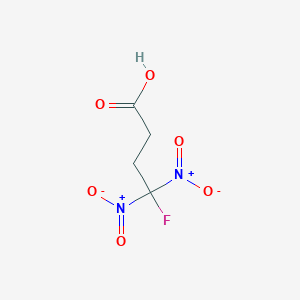
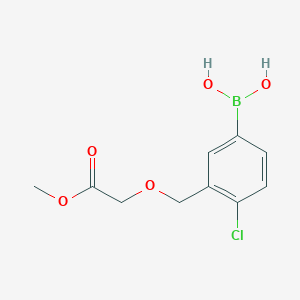
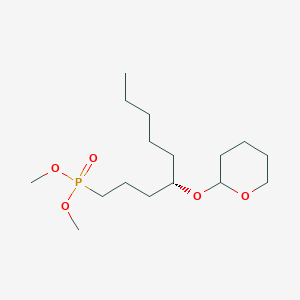
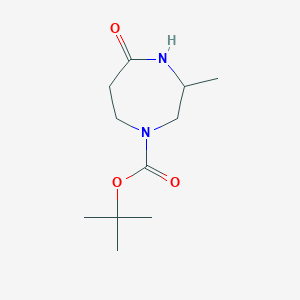
![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
